N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine
Description
N-[(4-Fluoro-3-methylphenyl)methyl]cyclopropanamine (CAS 1182954-78-4) is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with fluorine and methyl groups at the 4- and 3-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.23 g/mol . No significant hazards are reported, though comprehensive toxicological data remain unavailable .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C11H14FN/c1-8-6-9(2-5-11(8)12)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3 |
InChI Key |
GJMFIZDVTFMDIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine with derivatives sharing the cyclopropanamine core but differing in aromatic substituents or functional groups. Key differences in physicochemical properties, synthetic accessibility, and biological implications are highlighted.
Substituent Effects on Aromatic Rings
Key Observations :
- Fluorine vs.
- Nitro Group Impact : The nitro-substituted derivative () exhibits higher reactivity and decomposition risks, contrasting with the relative stability of the fluoro-methyl analog.
- Bulkier Substituents : The difluoromethoxy-methoxy derivative () demonstrates how larger substituents increase molecular weight, which may affect bioavailability or binding specificity.
Heterocyclic and Aliphatic Variants
Key Observations :
- Heterocyclic vs. Aromatic: Pyrazole () and quinoline () substitutions introduce nitrogen atoms, altering electronic properties and binding interactions. The quinoline derivative’s high synthesis yield suggests efficient coupling methodologies applicable to the target compound.
- Aliphatic Modifications : The piperidine-benzyl variant () demonstrates how aliphatic amines can influence solubility and pharmacokinetics, though steric bulk may reduce target engagement.
Substituent Position and Activity
Evidence from carcinogenicity studies on fluorinated aminoazo dyes () reveals that substituent position critically affects biological activity. For example, 3′-fluoro derivatives exhibited higher carcinogenic potency than 4′-fluoro analogs, underscoring the importance of substitution patterns. This suggests that the 4-fluoro-3-methyl arrangement in the target compound may optimize electronic and steric effects for desired interactions .
Biological Activity
N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C₁₁H₁₄FN. The presence of a cyclopropane ring, along with a fluorinated aromatic ring, contributes to its unique properties. The fluorine atom is known to enhance lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural features of the compound allow it to modulate biological pathways effectively:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, which can alter metabolic processes within cells.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism could involve modulation of neurotransmitter systems.
- Anti-inflammatory Effects : Some studies have shown that the compound can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antitumor Properties : Investigations into its anticancer effects have revealed that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
Case Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).
Case Study 2: Anti-inflammatory Effects
In vitro assays using human endothelial cells showed that this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when stimulated by lipopolysaccharides (LPS). This finding highlights its potential as an anti-inflammatory agent.
Case Study 3: Antitumor Activity
Research evaluating the effects of this compound on various cancer cell lines indicated that it inhibited cell growth and induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that this effect might be mediated through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antidepressant, anti-inflammatory, antitumor |
| N-[(3-chloro-4-methylphenyl)methyl]cyclopropanamine | Structure | Moderate antidepressant activity |
| N-[(2-fluoro-5-methylphenyl)methyl]cyclobutanamine | Structure | Limited biological activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
